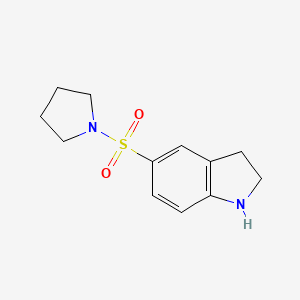

5-(Pyrrolidin-1-ylsulfonyl)indoline

Description

Significance of the Indoline (B122111) Core in Contemporary Organic Chemistry

The indoline core, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in organic chemistry. wikipedia.orgnih.gov Its significance stems from its presence in a vast array of natural products, pharmaceuticals, and dyes. goettingen-research-online.deresearchgate.net The indole (B1671886) nucleus is a fundamental component of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govfiveable.me

In synthetic chemistry, the indoline framework serves as a versatile platform for the construction of complex molecular architectures. goettingen-research-online.de Its ability to be functionalized at various positions allows for the fine-tuning of electronic and steric properties, making it a valuable building block in the design of new therapeutic agents and materials. nih.gov The non-planar, sp3-hybridized nature of the saturated portion of the indoline ring also allows for the creation of three-dimensional structures, which is of increasing importance in drug design to effectively explore pharmacophore space. nih.gov

Importance of the Sulfonyl Functional Group in Chemical Synthesis and Material Sciences

The sulfonyl group (-SO2-) is a hexavalent sulfur functional group characterized by a sulfur atom double-bonded to two oxygen atoms. fiveable.me This group is a key player in both chemical synthesis and material sciences due to its unique electronic properties and stability. ontosight.aiontosight.ai As a strong electron-withdrawing group, it can influence the reactivity of adjacent parts of a molecule and is often used to stabilize reaction intermediates. fiveable.me

In organic synthesis, sulfonyl groups are employed as protecting groups, activating groups, and as key components in the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.meontosight.ai The formation of sulfonamides, by reacting a sulfonyl chloride with an amine, is a particularly robust and widely used reaction in medicinal chemistry. fiveable.me In material sciences, the incorporation of sulfonyl groups can enhance the thermal stability and modify the solubility of polymers. researchgate.net Their polarity and ability to engage in strong intermolecular interactions are also leveraged in the design of functional materials. fiveable.me

Overview of Indoline and Sulfone Hybrid Structures in Academic Research

The combination of the indoline scaffold and the sulfonyl group gives rise to indoline-sulfone hybrid structures, which have garnered considerable attention in academic research. These hybrids are investigated for their potential in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. nih.govnih.gov The sulfonyl moiety is often appended to the indoline nitrogen or, as in the case of 5-(pyrrolidin-1-ylsulfonyl)indoline, to the benzene ring of the indoline core. nih.gov

Research has shown that the specific placement and nature of the substituents on both the indoline and sulfonyl groups can have a profound impact on the biological activity of the resulting molecule. nih.govresearchgate.net For instance, 1-acylated indoline-5-sulfonamides have been shown to be potent inhibitors of carbonic anhydrase isoforms that are associated with cancer. nih.govnih.gov The exploration of these hybrid structures continues to be an active area of research, with studies focusing on structure-activity relationships to design more potent and selective therapeutic agents. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c15-17(16,14-7-1-2-8-14)11-3-4-12-10(9-11)5-6-13-12/h3-4,9,13H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDYMOFKGXULNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427712 | |

| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57267103 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874594-03-3 | |

| Record name | 2,3-Dihydro-5-(1-pyrrolidinylsulfonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Characterization of 5 Pyrrolidin 1 Ylsulfonyl Indoline

Synthesis and Structural Elucidation

The synthesis of this compound typically involves the reaction of indoline (B122111) with a pyrrolidine-1-sulfonyl chloride derivative. While specific, detailed industrial synthesis protocols are proprietary, the general approach follows established methods for the sulfonation of aromatic rings and the subsequent formation of sulfonamides. The structural elucidation of the compound is confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of the atoms and the presence of the indoline and pyrrolidinylsulfonyl moieties.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the indoline, the S=O stretches of the sulfonyl group, and the C-H bonds of the aliphatic and aromatic portions of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂S |

| Molecular Weight | 264.33 g/mol ontosight.ai |

| CAS Number | 874594-03-3 ontosight.ai |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

| Melting Point | Not publicly available |

| Boiling Point | Not publicly available |

Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present. The indoline nitrogen can act as a nucleophile and can be acylated or alkylated. The aromatic ring can undergo further electrophilic substitution, although the electron-withdrawing nature of the sulfonyl group would direct incoming electrophiles to the positions meta to it. The sulfonyl group itself is generally stable to a wide range of reaction conditions. Information regarding its specific thermal stability and shelf-life is not widely published and would typically be found on a supplier's safety data sheet.

Applications in Chemical Synthesis

Role as a Building Block

This compound serves as a versatile building block in organic synthesis. beilstein-journals.orgbldpharm.com Its indoline (B122111) core can be further elaborated, for instance, by N-acylation or by reactions at the C2 position to introduce additional functionality. researchgate.net The pyrrolidinylsulfonyl group can modulate the biological activity of the final product. Researchers have utilized this and structurally similar building blocks to create libraries of compounds for screening in drug discovery programs. nih.gov

Use in Catalysis

While there is no specific literature detailing the use of this compound itself as a catalyst, the indoline scaffold is a component of some chiral ligands used in asymmetric catalysis. The nitrogen atom of the indoline can coordinate to a metal center, and by introducing chirality into the molecule, it could potentially be used to induce stereoselectivity in chemical reactions. Further research would be needed to explore this potential application.

Spectroscopic and Structural Characterization Techniques for Sulfonylindoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-(Pyrrolidin-1-ylsulfonyl)indoline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the indoline (B122111) and pyrrolidine (B122466) rings.

The aromatic region of the spectrum would likely show signals for the three protons on the benzene (B151609) ring of the indoline core. The substitution pattern would lead to a characteristic set of multiplets. The methylene (B1212753) protons of the indoline ring at positions 2 and 3 would appear as triplets, while the methylene protons of the pyrrolidine ring would also give rise to multiplet signals. The N-H proton of the indoline ring would be observed as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.60 - 7.61 | m |

| Indoline N-H | ~3.64 | s |

| Indoline CH₂ (C2) | ~3.00 | t |

| Indoline CH₂ (C3) | ~3.49 | t |

| Pyrrolidine N-CH₂ | ~3.82 | m |

Note: The predicted data is based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the aromatic carbons of the indoline ring, with the carbon atom attached to the sulfonyl group appearing at a different chemical shift compared to the others due to the electron-withdrawing nature of the sulfonyl group. The methylene carbons of the indoline and pyrrolidine rings would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 109 - 152 |

| Indoline C2 | ~50 |

| Indoline C3 | ~30 |

| Pyrrolidine N-C | ~48 |

Note: The predicted data is based on analogous compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is used to determine the precise molecular weight and elemental composition of a compound with high accuracy. For this compound (C₁₂H₁₆N₂O₂S), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ would be a key piece of data for its identification. ontosight.ai

In mass spectrometry, the molecular ion is the ion formed by the removal of one electron from the molecule. The fragmentation of the molecular ion provides a "fingerprint" that can be used to identify the compound and elucidate its structure. The fragmentation of this compound would be expected to involve the cleavage of the sulfonamide bond, loss of the pyrrolidine ring, and fragmentation of the indoline core. scirp.org The study of these fragmentation patterns is essential for the structural confirmation of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups in the molecule.

Key absorption bands would include the N-H stretching vibration of the indoline ring, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, C-N stretching vibrations, and the stretching and bending vibrations of the aromatic C-H and C=C bonds. researchgate.netresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Indoline) | ~3406 |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| S=O Asymmetric Stretch | ~1350 |

| S=O Symmetric Stretch | ~1160 |

Note: The predicted data is based on analogous compounds and may vary.

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of several related indole (B1671886) derivatives have been determined using single-crystal X-ray diffraction. eurjchem.comresearchgate.netmdpi.com These studies reveal important structural features, such as the planarity of the indole ring system and the torsion angles between different parts of the molecule. mdpi.commdpi.com For instance, in the crystal structure of a substituted indoline derivative, the crystal system, space group, and unit cell dimensions were determined, providing a complete picture of the molecular packing. eurjchem.com

In the context of this compound, X-ray crystallography could definitively establish the geometry of the sulfonyl group relative to the indoline ring and the conformation of the pyrrolidine ring. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonds involving the N-H group of the indoline ring and the oxygen atoms of the sulfonyl group, which stabilize the crystal lattice. eurjchem.comresearchgate.net The analysis of crystal structures of similar compounds has highlighted the importance of N-H···O, C-H···O, and other non-covalent interactions in the formation of supramolecular architectures. eurjchem.comresearchgate.net

Computational Spectroscopy and Vibrational Analysis

Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable tools for the analysis and interpretation of vibrational spectra. nih.govnih.govmdpi.com By calculating the optimized molecular geometry and the corresponding vibrational frequencies, it is possible to make detailed assignments of the experimental FT-IR and FT-Raman spectra. researchgate.net

For sulfonylindoline compounds, DFT calculations can be employed to predict the vibrational modes and their corresponding intensities. The calculated frequencies are often scaled to improve agreement with experimental data. The potential energy distribution (PED) analysis, derived from these calculations, allows for a quantitative description of the contribution of different internal coordinates to each normal mode, leading to a more unambiguous assignment of the vibrational bands. researchgate.netnih.gov

These computational studies not only aid in the interpretation of experimental spectra but also provide insights into the electronic structure of the molecule. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can illustrate the chemical activity of the compound. researchgate.net Furthermore, theoretical calculations can help to understand the influence of different substituents on the molecular structure and vibrational properties. nih.gov The comparison between experimental and theoretical spectra can confirm the structural integrity of the synthesized compounds. nih.govmdpi.com

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Methodologies Applied to Sulfonylindoline Systems

Quantum chemical methods are fundamental to understanding the molecular structure and properties of sulfonylindoline derivatives. These computational techniques allow for the detailed analysis of parameters that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for studying indoline (B122111) and sulfonamide-based systems due to its balance of accuracy and computational cost. nih.govscirp.orgrsc.org The B3LYP functional, often paired with basis sets like 6-31G or 6-311G, is commonly used to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.net For instance, DFT calculations have been successfully employed to determine the heats of formation and relative stabilities of substituted indole (B1671886) derivatives. The method is also utilized to simulate vibrational spectra (IR) and nuclear magnetic resonance (NMR) chemical shifts, which often show excellent agreement with experimental data. nih.govresearchgate.net In studies of related heterocyclic systems, DFT has been used to analyze global reactivity indices and electronic absorption properties, providing a comprehensive understanding of the molecules' electronic behavior. researchgate.net

Ab Initio and Semi-Empirical Approaches

Alongside DFT, ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods have been applied to study indoline and related structures. nih.govresearchgate.net While ab initio methods are computationally more demanding, they can provide benchmark results for comparison. For example, studies on similar molecules have shown that while both DFT and HF methods can predict molecular geometries, DFT often provides vibrational frequencies that are in better agreement with experimental FT-IR spectra. nih.gov Ab initio methods have also been used to accurately predict molecular parameters and vibrational harmonic wavenumbers in related systems. researchgate.net

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule is key to its reactivity. Computational methods provide several descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. irjweb.comirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comirjweb.com For many organic molecules, this energy gap is instrumental in understanding intramolecular charge transfer and bioactivity. irjweb.com In drug design, FMO analysis helps in understanding how a molecule might interact with a biological target. scirp.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Indole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Data is illustrative and based on a related imidazole (B134444) derivative calculated at the B3LYP/6-311G level of theory for comparative purposes. irjweb.comirjweb.com |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.orgnih.gov The MEP map displays different potential values on the electron density surface, typically color-coded. nih.govresearchgate.net Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net This analysis is crucial in drug design for understanding how a ligand might interact with the electrostatic field of a protein's active site. rsc.org

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. materialsciencejournal.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugative interactions and intramolecular charge transfer (ICT). materialsciencejournal.org The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization. materialsciencejournal.org For example, the transfer of electron density from lone pairs (n) to anti-bonding orbitals (π* or σ*) signifies stabilizing hyperconjugative interactions. materialsciencejournal.org In systems with extensive π-conjugation, like those containing phenyl and acetylene (B1199291) or vinylene units, NBO analysis has been used to elucidate the pathways of electron delocalization. researchgate.net This analysis helps in understanding the stability of different molecular conformations and the electronic communication between different parts of a molecule. materialsciencejournal.orgresearchgate.net

Calculation of Atomic Charges and Dipole Moments

Atomic charges provide a simplified model of the electron distribution by assigning a partial charge to each atom in the molecule. These charges are not physical observables but are derived from quantum mechanical calculations of the electronic wavefunction. nih.gov They are instrumental in predicting how a molecule will interact with other molecules, such as the residues in a protein's active site or solvent molecules. nih.gov Methods like the Electronegativity Equalization Method (EEM) can be used to rapidly calculate these charges for large systems. nih.gov For a molecule like 5-(Pyrrolidin-1-ylsulfonyl)indoline, identifying which atoms are electron-rich (negative charge) or electron-poor (positive charge) can guide the design of derivatives with improved binding affinity or solubility.

Table 1: Illustrative Calculated Atomic Charges for Key Atoms in this compound

| Atom/Group | Atom Number(s) (Example) | Calculated Partial Charge (e) | Significance |

| Sulfonyl Oxygen | O1, O2 | -0.65 | High negative charge indicates potential for hydrogen bond acceptance. |

| Sulfonyl Sulfur | S1 | +1.20 | Highly positive, indicating an electrophilic center. |

| Pyrrolidine (B122466) Nitrogen | N(pyrrolidine) | -0.45 | Acts as a potential hydrogen bond acceptor. |

| Indoline Nitrogen | N(indoline) | -0.30 | Its charge and protonation state are key to interactions. |

| Indoline Aromatic C | C4-C7 | Variable | Charge distribution in the ring affects aromatic interactions. |

Note: The values in this table are illustrative examples to demonstrate the concept and are not derived from actual quantum mechanical calculations for this specific molecule.

Quantitative Chemical Reactivity Indices

Quantitative chemical reactivity indices, derived from Density Functional Theory (DFT), offer a powerful framework for predicting the reactivity and stability of a molecule. These indices are based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.

Global Hardness (η) and Softness (S): Hardness (η = (E_LUMO - E_HOMO)/2) measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. Softness (S = 1/η) is the reciprocal of hardness, and soft molecules are generally more reactive.

Electronegativity (χ): This index (χ = -(E_HOMO + E_LUMO)/2) measures the molecule's ability to attract electrons.

Analyzing these indices for this compound would provide a quantitative assessment of its kinetic stability and predict which sites are most susceptible to nucleophilic or electrophilic attack.

Table 2: Key Chemical Reactivity Indices and Their Significance

| Reactivity Index | Formula | Interpretation for this compound |

| HOMO-LUMO Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Global Softness (S) | 1 / η | Describes the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Quantifies the ability to attract electrons in a chemical bond. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons; a global reactivity index. |

Molecular Modeling and Simulation Approaches

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for identifying potential drug candidates. nih.gov For this compound, docking simulations would be performed by placing the molecule into the binding site of a specific protein target. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each, which estimates the binding affinity. arxiv.org

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the indoline sulfonamide scaffold and the protein's active site residues. nih.gov Such studies are crucial for understanding its mechanism of action and for designing more potent and selective inhibitors. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

While molecular docking relies on classical mechanics (force fields), QM/MM hybrid methods offer a more rigorous approach by combining the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). researchgate.netnih.gov In a QM/MM simulation, the most critical part of the system—such as the ligand and the immediate residues involved in a chemical reaction or key binding interactions—is treated with a high-level QM method. nih.gov The rest of the protein and solvent environment is handled by a computationally less expensive MM force field. researchgate.netarxiv.org

Applying the QM/MM method to the this compound-protein complex would allow for a highly accurate description of electronic effects, such as charge transfer and polarization, which are crucial for binding but are not captured by standard docking methods. This approach is invaluable for studying enzyme mechanisms or refining the binding poses of ligands where electronic effects are significant. nih.gov

Molecular Dynamics (MD) Simulations for System Stability

Molecular docking and QM/MM calculations provide static snapshots of a complex. However, biological systems are dynamic. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of a ligand-protein complex. researchgate.netnih.gov

An MD simulation of this compound bound to its target protein would involve simulating the motions of the complex in a realistic environment (e.g., in water) over nanoseconds or microseconds. nih.gov By analyzing the trajectory, researchers can assess the stability of the binding pose predicted by docking. researchgate.net Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to see if the complex remains stable or if the ligand dissociates. MD simulations are essential for validating docking results and ensuring that the predicted binding mode is maintained in a dynamic, physiological-like environment. researchgate.net

E-Pharmacophore Mapping for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov An "e-pharmacophore" (energy-optimized pharmacophore) is generated from a ligand's binding pose within a protein structure, incorporating both ligand features and protein-ligand interaction points. researchgate.net

For this compound, an e-pharmacophore model would be built based on its docked conformation. This model would consist of features such as hydrogen bond acceptors (e.g., the sulfonyl oxygens), hydrogen bond donors, hydrophobic regions (e.g., the indoline ring), and aromatic rings. core.ac.ukresearchgate.net This pharmacophore then serves as a 3D query to screen large chemical databases for structurally diverse molecules that match the required features. nih.govnih.gov This powerful technique facilitates the discovery of novel chemical scaffolds that could bind to the same target, guiding the design of new and potentially improved ligands. nih.gov

Analysis of Noncovalent and Intermolecular Interactions

The stability and arrangement of molecules in the crystalline state are dictated by a complex interplay of noncovalent interactions. Theoretical chemistry offers powerful tools to dissect and quantify these forces.

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. nih.gov By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov

For a compound like this compound, the analysis would reveal a supramolecular architecture governed by a combination of strong and weak hydrogen bonds, as well as other van der Waals forces. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (O=S=O), while the indoline nitrogen can also act as a hydrogen bond acceptor.

The primary interactions expected to dominate the crystal packing include:

N-H···O Hydrogen Bonds: The hydrogen atom on the indoline nitrogen can form strong hydrogen bonds with the highly electronegative oxygen atoms of the sulfonyl group of an adjacent molecule. This interaction is often a key contributor to the formation of dimeric or chain-like motifs in the crystal lattice. eurjchem.com

C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds, involving hydrogens from the pyrrolidine and indoline rings and the sulfonyl oxygens, further stabilize the three-dimensional network. eurjchem.com Additionally, C-H···π interactions, where an aliphatic or aromatic C-H bond points towards the center of the indoline aromatic ring, play a role in consolidating the crystal packing. eurjchem.com

Table 1: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Description | Predicted Contribution (%) |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms; typically the most abundant interaction. nih.gov | ~45 - 55% |

| O···H/H···O | Corresponds to N-H···O and C-H···O hydrogen bonds, appearing as distinct "spikes". eurjchem.com | ~25 - 35% |

| C···H/H···C | Indicates C-H···π interactions and other general van der Waals contacts. eurjchem.com | ~8 - 15% |

| S···H/H···S | Contacts involving the sulfur atom of the sulfonyl group. | ~3 - 7% |

| N···H/H···N | Represents contacts involving the indoline and pyrrolidine nitrogen atoms. | ~1 - 4% |

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry allows for the accurate prediction of spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts are derived. researchgate.net This method, typically employed within the framework of Density Functional Theory (DFT), has been shown to yield theoretical chemical shifts that are in excellent agreement with experimental values, often with R² correlation values exceeding 0.90. researchgate.net

The computational process involves first optimizing the molecular geometry of this compound using a DFT functional, such as B3LYP, with a suitable basis set like 6-311G(d,p). researchgate.net Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants (σ) for each nucleus (¹H and ¹³C). The final chemical shifts (δ) are then determined by referencing these values to the shielding constant of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σref - σcalc).

The predicted chemical shifts provide a detailed atom-specific fingerprint of the molecule's electronic environment. For instance, the protons of the indoline aromatic ring are expected to appear in the downfield region due to aromatic deshielding, while the aliphatic protons of the pyrrolidine ring would resonate at higher fields. The carbon attached to the sulfonyl group and the aromatic carbons would show characteristic shifts in the ¹³C NMR spectrum.

Table 2: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated by the GIAO-DFT Method

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | Indoline Ring (C4, C6, C7) | 7.0 - 7.8 | 115 - 130 |

| Aromatic C | Indoline Ring (C3a, C7a, C5) | - | 135 - 155 |

| Indoline CH₂ | C2 | ~3.7 | ~48 |

| Indoline CH₂ | C3 | ~3.1 | ~29 |

| Indoline NH | N1 | ~5.0 - 6.0 | - |

| Pyrrolidine CH₂ | Adjacent to N | ~3.3 | ~49 |

| Pyrrolidine CH₂ | Beta to N | ~1.9 | ~26 |

Theoretical modeling provides a powerful means to understand and assign the features observed in UV-Vis, IR, and Raman spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption maxima (λmax) with corresponding oscillator strengths (f), which relate to the intensity of the absorption band. The calculations can elucidate the nature of the transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). For this compound, transitions are expected to involve the π-system of the indoline ring and the non-bonding electrons of the nitrogen and oxygen atoms.

IR and Raman Spectroscopy: The vibrational spectra (IR and Raman) are calculated by performing a frequency analysis on the optimized geometry of the molecule. researchgate.net This calculation determines the harmonic vibrational frequencies and their corresponding intensities. The results can be used to assign the experimentally observed bands to specific molecular motions, such as stretching, bending, and torsional modes. A detailed assignment is often facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. researchgate.net

Key predicted vibrational modes for this compound would include:

N-H Stretching: A prominent band in the IR spectrum around 3300-3400 cm⁻¹ from the indoline N-H group.

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

S=O Stretching: Strong, characteristic IR absorptions for the asymmetric and symmetric stretching of the sulfonyl group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region of both IR and Raman spectra.

S-N Stretching: A mode typically found in the 900-950 cm⁻¹ range.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H stretch (Indoline) | 3350 - 3450 | Medium | Weak |

| C-H stretch (Aromatic) | 3050 - 3150 | Medium | Strong |

| C-H stretch (Aliphatic) | 2850 - 2980 | Medium-Strong | Medium |

| S=O stretch (Asymmetric) | 1320 - 1360 | Strong | Medium |

| S=O stretch (Symmetric) | 1130 - 1170 | Strong | Weak |

| C=C stretch (Aromatic) | 1580 - 1610 | Medium | Strong |

Academic Research Applications and Future Perspectives

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The indoline (B122111) scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs. mdpi.comistanbul.edu.tr The functionalization of this core structure, as seen in 5-(Pyrrolidin-1-ylsulfonyl)indoline and its close analog this compound-2,3-dione, provides a versatile platform for the synthesis of more complex molecules. cookechem.com

Researchers utilize these compounds as starting materials or key intermediates to construct novel molecular architectures with potential therapeutic properties. For instance, the synthesis of various derivatives often involves reactions at the indoline nitrogen or the dione's carbonyl groups, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). mdpi.comresearchgate.net The commercial availability of compounds like this compound and its 2,3-dione derivative facilitates their use in the synthesis of novel compounds for biological screening. cookechem.combldpharm.com The synthesis of a range of N1-acylindoline-5-sulfonamides demonstrates the utility of the indoline-5-sulfonamide (B1311495) core in creating libraries of compounds for biological evaluation. nih.gov

Contributions to Agrochemical Development

Currently, there is limited publicly available scientific literature detailing the specific application of this compound or its direct derivatives in the field of agrochemical development. Research has predominantly focused on its pharmaceutical potential.

Applications in Functional Materials Research

Similarly, dedicated research into the application of this compound for the development of functional materials is not prominent in the available scientific literature. The primary thrust of research has been within the biomedical sciences.

Research into Enzymatic Inhibition and Receptor Interactions

Derivatives of the indoline and indole (B1671886) scaffold, including those with sulfonamide moieties, have been extensively studied for their interactions with various enzymes and receptors. The indole nucleus is known to interact with multiple receptors, including G-protein coupled receptors (GPCRs). mdpi.com

Specific research on derivatives has shown:

Serotonin (B10506) Receptor Ligands: Indole derivatives have been investigated as ligands for serotonin receptors, such as 5-HT1A and 5-HT2A. nih.gov The interaction often involves the indole moiety penetrating deep into the receptor's hydrophobic pocket. nih.gov

Benzodiazepine (B76468) Receptor Affinity: Certain indole derivatives have demonstrated affinity for the benzodiazepine receptor, with the indole N-H group playing a key role in this interaction. mdpi.comnih.gov

α1A-Adrenoceptor Antagonists: A series of indoline and indole derivatives have been designed and evaluated as potent and selective α1A-adrenoceptor antagonists, with potential applications in treating conditions like benign prostatic hyperplasia. acs.org

Carbonic Anhydrase Inhibition: 1-Acylated indoline-5-sulfonamides have shown inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms CA IX and CA XII, with Ki values reaching into the nanomolar range. nih.gov

Hedgehog Signaling Pathway Inhibition: A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog signaling pathway by repressing Smoothened (SMO) activity. nih.gov

Exploration in Antiviral Research

The antiviral potential of indole and indoline derivatives is a significant area of investigation. The isatin (B1672199) core, a derivative of indoline, is a well-known scaffold for broad-spectrum antiviral agents.

A notable study focused on a series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, which are structurally related to this compound. These compounds were tested for their antiviral activity against several viruses, including Influenza A virus (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3). mdpi.comnih.gov The results demonstrated that some of these derivatives exhibit potent antiviral activity with low micromolar to nanomolar IC50 values. mdpi.comresearchgate.net

For example, one of the synthesized compounds displayed an IC50 of 0.0027 µM against H1N1, while another showed an IC50 of 0.0022 µM against HSV-1. mdpi.comnih.gov These findings highlight the potential of the 5-(sulfonyl)indoline-2,3-dione scaffold in the development of new antiviral therapeutics. mdpi.com Further research has also explored 5-sulfamoyl-1H-indole-linked spirothiazolidinone derivatives against human parainfluenza virus-2 (HPIV-2). istanbul.edu.tr

Table 1: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives mdpi.comnih.gov This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Virus | IC50 (µM) |

|---|---|---|

| 9 | H1N1 | 0.0027 |

| 5 | HSV-1 | 0.0022 |

| 4 | COX-B3 | 0.0092 |

| 6b | H1N1 | 0.0051 |

| 4 | H1N1 | 0.0087 |

| 8 | H1N1 | 0.0097 |

| 2 | HSV-1 | 0.0035 |

Investigations in Anti-inflammatory Research

Indoline derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain indoline derivatives can protect macrophages from LPS-induced elevation of nitric oxide (NO), TNF-α, and IL-6. nih.govacs.org Some derivatives exhibited anti-inflammatory activity at concentrations significantly lower than unsubstituted indoline. acs.org The anti-inflammatory effects of these compounds are thought to be linked to their ability to inhibit the production of inflammatory mediators. nih.govacs.org While direct studies on this compound are scarce, the broader class of indoline derivatives shows promise in this area. nih.govacs.orgresearchgate.net

Research into Anticancer Activity

The indole and indoline sulfonamide scaffold is a cornerstone in the design of novel anticancer agents, targeting various mechanisms of cancer progression. nih.govacs.org

Inhibition of Cancer-Related Enzymes: As mentioned earlier, indoline-5-sulfonamides inhibit carbonic anhydrases CA IX and XII, which are involved in tumor acidosis. nih.gov

Antiproliferative Activity: A series of 1-acylated indoline-5-sulfonamides demonstrated moderate antiproliferative effects against cancer cell lines such as MCF7. nih.gov For instance, compound 4f, a potent inhibitor of CA IX and XII, suppressed the growth of MCF7 cells with an IC50 of 12.9 µM under hypoxic conditions. nih.gov

Induction of Apoptosis: Novel indoline derivatives have been shown to inhibit the growth of esophageal squamous cell carcinoma cells by inducing Noxa-dependent apoptosis. nih.gov

Overcoming Drug Resistance: The Hedgehog signaling pathway inhibitor LKD1214, an indole derivative, has shown efficacy against a vismodegib-resistant mutant of Smoothened (Smo), suggesting its potential in overcoming drug resistance in Hh-dependent cancers. nih.gov

Table 2: Anticancer Activity of Selected Indole/Indoline Sulfonamide Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Type/Number | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| Indoline-5-sulfonamide (4f) | MCF7 (hypoxia) | 12.9 µM | nih.gov |

| Indole-sulfonamide (30) | HepG2 | 7.37 µM | nih.govacs.org |

| Indole-sulfonamide (27, 29, 30, 34-36) | A549 | 8.74–64.13 µM | acs.org |

Potential for Neuroprotective Research

The indoline scaffold, a core component of "this compound," is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting significant biological activities. capes.gov.br The indole nucleus, from which indoline is derived, is a promising foundation for the design of novel agents to combat oxidative stress in a range of nervous system pathologies. capes.gov.br Research into indole-based compounds has identified their potential as multi-targeted therapeutic agents for neurodegenerative diseases, owing to properties such as metal chelation, antioxidant effects, and the ability to interfere with amyloid protein aggregation. nih.govnih.gov

While direct neuroprotective studies on "this compound" are not extensively documented, the structural components of the molecule suggest several avenues for investigation. The indole nucleus itself is a well-established pharmacophore in the development of anti-neurodegenerative agents. mdpi.com Furthermore, derivatives containing sulfonamide groups have been explored for various biological activities, indicating the potential for this functional group to modulate the compound's properties. researchgate.net For instance, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives have been identified as high-affinity ligands for serotonin receptors, which play a crucial role in the central nervous system. nih.gov

The potential neuroprotective mechanisms of "this compound" and its derivatives could be multifaceted. These may include the mitigation of oxidative stress, a common factor in neurodegenerative disorders, and the modulation of neuroinflammation, another key pathological process. mdpi.comnih.gov The anti-inflammatory properties of various indole derivatives have been demonstrated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govrsc.org

Future research could explore the efficacy of "this compound" in cellular models of neurodegeneration. nih.govmdpi.com Standard assays to quantify neuroprotection might involve challenging neuronal cell lines (e.g., SH-SY5Y) with neurotoxins or oxidative stressors and measuring cell viability and markers of apoptosis. nih.govmdpi.com

Table 1: Potential Neuroprotective Research Assays for this compound Derivatives

| Assay Type | Purpose | Potential Endpoint Measured |

| Cell Viability Assay (e.g., MTT) | To assess the ability of the compound to protect neurons from toxic insults (e.g., H₂O₂, 6-OHDA). | Percentage of viable cells compared to control. |

| Reactive Oxygen Species (ROS) Assay | To determine the antioxidant potential of the compound in a cellular environment. | Levels of intracellular ROS. |

| Anti-inflammatory Assay | To measure the compound's ability to suppress inflammatory responses in glial cells or neurons. | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |

| Amyloid Beta (Aβ) Aggregation Assay | To investigate the compound's potential to inhibit or disaggregate Aβ plaques, a hallmark of Alzheimer's disease. | Thioflavin T fluorescence intensity. nih.govnih.gov |

| Monoamine Oxidase (MAO) Inhibition Assay | To evaluate the compound's ability to inhibit MAO enzymes, particularly MAO-B, which is a target in Parkinson's disease. irb.hr | IC₅₀ value for enzyme inhibition. |

Design and Optimization of Novel Chemical Entities through Molecular Modeling

Molecular modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For a scaffold such as "this compound," computational techniques can provide profound insights into its potential interactions with biological targets and guide the synthesis of more potent and selective derivatives. irb.hr

The process often begins with the identification of a relevant biological target for neuroprotection, such as enzymes involved in oxidative stress, protein kinases, or receptors that modulate neuronal survival. mdpi.com Once a target is selected, molecular docking simulations can be employed to predict the binding mode and affinity of "this compound" within the target's active site. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces that stabilize the ligand-protein complex.

For example, based on the activity of similar compounds, one could hypothesize that derivatives of "this compound" might target enzymes like monoamine oxidase B (MAO-B), which is implicated in Parkinson's disease. irb.hr Docking studies could then be used to virtually screen a library of novel derivatives, prioritizing those with the most favorable predicted binding energies and interaction profiles for synthesis and biological evaluation.

Furthermore, molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-protein interaction over time, assessing the stability of the predicted binding pose and the flexibility of the complex. mdpi.com This can be particularly useful for understanding the nuanced structure-activity relationships within a series of compounds.

The "this compound" scaffold offers several points for chemical modification to optimize its pharmacological properties. The pyrrolidine (B122466) ring, the sulfonyl group, and the indoline nucleus can all be altered to enhance target affinity, selectivity, and pharmacokinetic properties. Molecular modeling can help to rationalize the effects of these modifications.

Table 2: Illustrative Molecular Modeling Data for Hypothetical Derivatives of this compound

| Derivative | Modification | Target | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent Compound | - | MAO-B | -7.5 | Hydrogen bond with Tyr435 |

| Derivative A | Addition of a hydroxyl group to the pyrrolidine ring | MAO-B | -8.2 | Additional hydrogen bond with Gln206 |

| Derivative B | Replacement of pyrrolidine with morpholine | MAO-B | -7.1 | Altered hydrophobic interactions |

| Derivative C | Substitution on the indoline nitrogen | Serotonin 6 Receptor | -9.0 | π-π stacking with Phe287 |

This computational-driven approach, often referred to as a scaffold hopping or structure-based drug design, accelerates the discovery process and reduces the reliance on traditional high-throughput screening of large compound libraries. researchgate.net By integrating molecular modeling with synthetic chemistry and biological testing, researchers can efficiently navigate the chemical space around the "this compound" core to develop novel and effective neuroprotective agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(pyrrolidin-1-ylsulfonyl)indoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrogenation, acylations, and sulfonylation. For example, intermediates like 5-aminoindoline derivatives can be hydrogenated using 10% Pd/C under H₂ atmosphere, followed by sulfonylation with pyrrolidine-sulfonyl chloride in the presence of a base (e.g., K₂CO₃). Solvent selection (e.g., DMF or chloroform) and temperature control (25–80°C) are critical for yield optimization. Purification via recrystallization (e.g., ethyl acetate/hexane) ensures high purity .

Q. How can UV-vis spectroscopy and NMR be utilized to characterize this compound?

- Methodological Answer : UV-vis spectra should be measured in solvents like chloroform, with theoretical computations (e.g., TD-DFT) validating experimental peaks (e.g., 500–600 nm for charge-transfer bands). Discrepancies between theoretical and experimental wavelengths require solvent effect corrections (e.g., PCM models). For NMR, ¹H and ¹³C signals are assigned by comparing with structurally similar indoline derivatives, focusing on substituent-induced shifts (e.g., sulfonyl groups deshield adjacent protons) .

Q. What in vitro assays are suitable for evaluating the biochemical activity of this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)) using IC₅₀ determination via fluorescence-based methods. For example, pre-incubate the compound with RdRp and measure inhibition of RNA synthesis using a quenched fluorescent probe. Triplicate measurements and statistical validation (e.g., SEM ≤ 0.1 nM) ensure reproducibility. Parallel cytotoxicity assays (e.g., MTT on Vero cells) confirm selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antiviral activity?

- Methodological Answer : Systematic modifications (e.g., replacing pyrrolidinyl with piperidinyl or altering N-substituents) are tested against RdRp and spike glycoprotein. Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with RdRp residues Asp623 or Arg555). Activity cliffs (e.g., IC₅₀ drop from 40.23 nM to >100 nM upon sulfur substitution) highlight critical pharmacophores. Data is tabulated to correlate substituents with ΔGbinding and IC₅₀ values .

Q. How should researchers address contradictions between theoretical and experimental spectral data for this compound?

- Methodological Answer : Discrepancies in UV-vis peak positions (e.g., 523 nm theoretical vs. 550–560 nm experimental) arise from solvent polarity and aggregation effects. Use implicit/explicit solvent models (e.g., COSMO-RS) in computational workflows. For NMR, dynamic effects (e.g., rotational barriers of sulfonyl groups) may explain splitting anomalies. Validate with variable-temperature NMR and 2D techniques (e.g., NOESY) .

Q. What strategies are effective for studying combination therapies involving this compound and other bioactive agents?

- Methodological Answer : Synergy studies (e.g., Chou-Talalay method) assess combinations with natural dyes (e.g., crocetin) or antivirals. Prepare equimolar mixtures and measure additive/synergistic effects via dose-response matrices. Computational modeling (e.g., molecular dynamics of co-bound complexes) identifies cooperative binding mechanisms. Publish protocols for reproducibility, including solvent compatibility and stability tests .

Q. How can molecular docking and MD simulations improve the design of this compound derivatives?

- Methodological Answer : Dock derivatives into target proteins (e.g., RdRp) using flexible ligand sampling and hybrid scoring functions (e.g., Glide SP/XP). Run 100-ns MD simulations (e.g., AMBER) to assess binding stability (RMSD ≤ 2.0 Å) and interaction persistence (e.g., sulfonyl-O⋯Lys545 hydrogen bonds). Prioritize compounds with favorable MM-PBSA binding energies (ΔG < −40 kcal/mol) for synthesis .

Data Analysis & Validation

Q. What statistical frameworks are recommended for reconciling conflicting biochemical data across studies?

- Methodological Answer : Apply a weight-of-evidence approach: tabulate IC₅₀, Ki, and EC₅₀ values from independent studies, highlighting assay variability (e.g., cell line differences). Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes. For outliers, re-evaluate experimental conditions (e.g., buffer pH, enzyme purity). Transparently report confounding factors in supplementary materials .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer : Publish step-by-step procedures with exact stoichiometry (e.g., 1.2 eq. sulfonyl chloride), reaction times (±5%), and purification details (e.g., HPLC gradients). Include raw spectral data (e.g., .jdx files for NMR) in open-access repositories. Cross-validate yields and purity via independent lab replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.